3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The tosyl group (p-toluenesulfonyl) is often introduced to protect the nitrogen atom during the synthesis . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. For example, it may bind to receptor sites on proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-4-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-16(9-7-14)23(21,22)20-12-4-3-5-18(20)17-10-11-19-13-15(17)2/h6-11,13,18H,3-5,12H2,1-2H3 |
InChI Key |
KCOXQMXRUDMBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(C=NC=C3)C |
Origin of Product |
United States |
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